4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
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Overview
Description
4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is a bicyclic compound characterized by its unique structural motif. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigid and strained ring system. The presence of both chlorine and iodine atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. One common method is the photochemical cycloaddition of dioxenone with alkenes . This reaction is carried out under UV light, which facilitates the formation of the bicyclic structure. The reaction conditions often include the use of a photoredox catalyst and specific solvents to optimize the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced photochemical reactors allows for better control over the reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of chlorine and iodine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: The strained ring system makes it a good candidate for further cycloaddition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with NaI can lead to the formation of 4-iodo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with various molecular targets. The presence of halogen atoms allows it to participate in halogen bonding, which can influence its reactivity and interactions with other molecules. The strained ring system also contributes to its unique reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: Another member of the bicyclic family, known for its use in synthetic chemistry.
Bicyclo[2.2.0]hexane: Similar in structure but with different ring strain and reactivity.
Azabicyclo[2.1.1]hexane: Contains a nitrogen atom, making it useful in medicinal chemistry.
Uniqueness
4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity patterns. Its rigid and strained ring system also sets it apart from other bicyclic compounds, making it a valuable intermediate in various chemical transformations .
Properties
CAS No. |
2751615-97-9 |
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Molecular Formula |
C6H8ClIO |
Molecular Weight |
258.5 |
Purity |
95 |
Origin of Product |
United States |
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